molecular formula C16H17N5O2 B10810720 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol

Cat. No.: B10810720
M. Wt: 311.34 g/mol
InChI Key: QEMQLVAVCMAJBF-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol (chemical formula: C16H17N5O2) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the quinazoline and pyrimidine moieties. The detailed synthetic route is essential for understanding the compound's structure and properties.

  • Step 1 : Synthesis of the quinazoline precursor through condensation reactions.
  • Step 2 : Formation of the pyrimidine core via cyclization reactions involving appropriate substrates.
  • Step 3 : Final coupling of the quinazoline and pyrimidine components to yield the target compound.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been compared with established chemotherapeutic agents like Doxorubicin.

Compound Cell Line IC50 (μM)
DoxorubicinMDA-MB-2318.01 ± 0.5
DoxorubicinMCF-716.20 ± 1.3
Target CompoundMDA-MB-231[Value Needed]
Target CompoundMCF-7[Value Needed]

The target compound's IC50 values indicate its effectiveness in inhibiting cell proliferation, with preliminary data suggesting it may surpass Doxorubicin's potency in certain contexts .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : It may modulate pathways involved in tumor growth and survival, including those related to angiogenesis and metastasis.
  • Fluorescence Properties : The compound exhibits fluorescence that varies with solvent polarity, which could be leveraged for imaging applications in cancer diagnostics .

Study on Anticancer Efficacy

A significant study evaluated the anticancer efficacy of various derivatives of pyrimidine compounds, including our target compound. The findings suggested that modifications at specific positions on the pyrimidine ring enhance cytotoxicity against breast cancer cell lines.

Pharmacokinetics and Toxicology

Investigations into the pharmacokinetics of this compound reveal promising absorption and distribution characteristics, indicating potential for effective systemic delivery. However, further toxicological assessments are necessary to ascertain safety profiles in vivo.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H17N5O2/c1-4-23-11-5-6-13-12(8-11)10(3)18-16(19-13)21-15-17-9(2)7-14(22)20-15/h5-8H,4H2,1-3H3,(H2,17,18,19,20,21,22)

InChI Key

QEMQLVAVCMAJBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C)C

Origin of Product

United States

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